molecular formula C16H14ClNO3 B11492206 6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11492206
M. Wt: 303.74 g/mol
InChI Key: IMNHTVJXCHDEJL-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenoxyethanol and 6-chloro-2-aminophenol.

    Formation of Intermediate: The first step involves the reaction of 2-phenoxyethanol with 6-chloro-2-aminophenol under specific reaction conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the benzoxazine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one may involve optimized reaction conditions and large-scale equipment to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

6-Chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.

    Biology: It is investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-phenoxyethyl)-1-(phenylmethyl)quinoxaline-2,3-dione: This compound shares structural similarities and may exhibit similar biological activities.

    2-Phenoxyethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate:

Uniqueness

6-Chloro-4-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific benzoxazine ring structure and the presence of both chloro and phenoxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

6-chloro-4-(2-phenoxyethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H14ClNO3/c17-12-6-7-15-14(10-12)18(16(19)11-21-15)8-9-20-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2

InChI Key

IMNHTVJXCHDEJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCOC3=CC=CC=C3

Origin of Product

United States

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